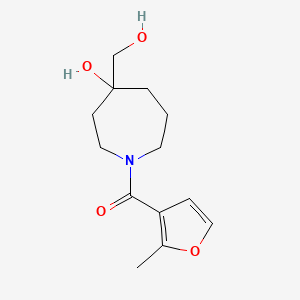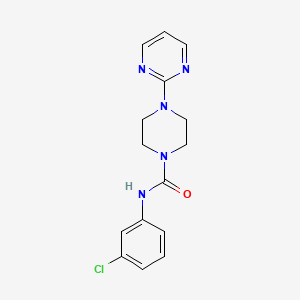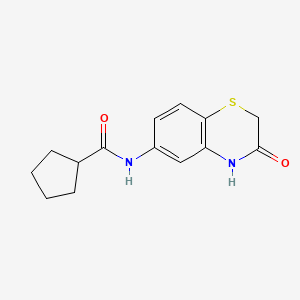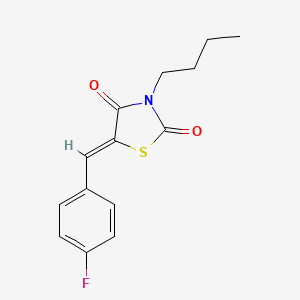
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol, also known as HFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HFA belongs to the class of azepane derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
作用机制
The exact mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol is not fully understood. However, it has been suggested that 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol may exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. In addition, 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess antifungal and antibacterial activities.
实验室实验的优点和局限性
The advantages of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its potential therapeutic applications, as well as its ability to inhibit the activity of certain enzymes involved in the inflammatory response. However, the limitations of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its limited solubility in water and its potential toxicity.
未来方向
There are several future directions for research involving 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. One area of research involves the development of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research involves the use of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol and its potential side effects.
合成方法
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol can be synthesized through several methods, including the reaction of 2-methyl-3-furoic acid with hydroxylamine hydrochloride to form the corresponding oxime. The oxime can then be reduced with sodium borohydride to obtain 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. Another method involves the reaction of 2-methyl-3-furoic acid with 1,4-diaminobutane in the presence of acetic anhydride to obtain the corresponding amide. The amide can then be reduced with sodium borohydride to form 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol.
科学研究应用
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10-11(3-8-18-10)12(16)14-6-2-4-13(17,9-15)5-7-14/h3,8,15,17H,2,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZEZPIGAEEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC(CC2)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)
![3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5403949.png)

![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5403996.png)
![4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5404001.png)
![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)

![2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5404043.png)
![4,6-dimethyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5404051.png)